Melittin
描述
Melittin, a 26-amino acid cationic amphiphilic peptide (C₁₃₁H₂₂₈N₃₈O₃₂, 2847.5 Da), constitutes 40–60% of honeybee venom by dry weight . Its linear α-helical structure enables membrane disruption via hydrophobic (N-terminal) and hydrophilic (C-terminal) interactions, resulting in broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities . This compound induces pore formation in lipid bilayers, leading to cell lysis, but also modulates intracellular pathways such as NF-κB and AP-1 to suppress inflammation and fibrosis .
属性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXZNPDIRNWWCW-JFTDCZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C131H229N39O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046261 | |
| Record name | Melittin (honeybee) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2846.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20449-79-0, 37231-28-0 | |
| Record name | Forapin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melittin (honeybee) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melittin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20449-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis remains the gold standard for producing this compound with high reproducibility. The stepwise addition of Fmoc-protected amino acids to a resin-bound peptide chain enables precise control over sequence and post-translational modifications. Early work by demonstrated that synthetic this compound, devoid of natural contaminants like N-formylthis compound, forms anion-selective channels in lipid bilayers indistinguishable from native this compound. The protocol involves:
-
Resin Selection : Rink-amide PEG resin (0.18 mmol/g) for C-terminal amidation.
-
Coupling Conditions : DIC/Oxyma activation at 75°C under microwave irradiation (170 W for 15 s, then 30 W for 115 s).
-
Deprotection : 20% piperidine in DMF for Fmoc removal.
A comparative study evaluated coupling agents and temperatures (Table 1):
Table 1: SPPS Efficiency Under Varied Conditions
| Coupling Agent | Temp (°C) | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| DIC/HOBt | 70 | 7 | 73 | 47 |
| DIC/Oxyma | 70 | 7 | 82 | 76 |
| PyAOP/DIEA | 70 | 2.1 | 95 | 63 |
Microwave-assisted synthesis at 75°C improved yields to 76% with DIC/Oxyma, while PyAOP/DIEA achieved 95% purity in just 2.1 hours. Challenges include aggregation-prone sequences (e.g., hydrophobic residues 1–10: GIGAVLKVL), necessitating double couplings for arginine.
Modified this compound Synthesis
Structural modifications to enhance stability or specificity are facilitated by computational modeling. redesigned this compound using Discovery Studio and AlphaFold2, substituting residues to increase α-helix stability (PLDDT score: +12%) and hydrophobicity (+18%). The modified sequence (GIGAVLKVLTTALPALISWIKRKRQQ) was synthesized via SPPS with a 30.97% yield after preparative HPLC. MALDI-TOF confirmed a molecular weight of 2,846 Da (theoretical: 2,845.3 Da). Despite lower yields than native this compound, modified variants showed equivalent antimicrobial activity against Staphylococcus aureus (MIC: 2 µg/mL).
Recombinant Production in Escherichia coli
Expression and Solubility Challenges
Recombinant this compound production faces toxicity issues due to its lytic properties. fused this compound to GST-6xHis tags, directing expression to inclusion bodies. Induction with 0.1 mM IPTG at 25°C for 16 hours minimized proteolysis, yielding 5–10 mg/L of fusion protein. However, only 0.5–1 mg/L of pure this compound was recovered post-thrombin cleavage.
Detergent-Assisted Extraction
To solubilize inclusion bodies, employed sequential extraction with non-ionic detergents (Tween-80, Span-80) at pH 4.0. This enriched GST-6xHis-melittin by 90% relative to truncated GST-6xHis (Table 2):
Table 2: Detergent Efficiency in this compound Extraction
| Detergent | Conc (%) | Solubilized Protein (mg/L) | This compound Purity (%) |
|---|---|---|---|
| Tween-80 | 1.0 | 8.2 | 85 |
| Span-80 | 2.0 | 7.5 | 78 |
| Control | 0 | 1.1 | <10 |
Nickel affinity chromatography at pH 7.5 further purified this compound to >95%, though yields remained low compared to SPPS.
Purification Techniques
Affinity Chromatography
Recombinant this compound purification requires tag removal. used glutathione agarose for GST-tagged proteins, followed by thrombin cleavage (2 U, 37°C, 2 h). Size-exclusion chromatography (Superdex 30) then separated this compound (2.8 kDa) from GST (26 kDa), yielding 98% pure peptide.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Time (Days) | Allergen Removal |
|---|---|---|---|---|
| SPPS | 76–95 | 95–100 | 3–7 | Not applicable |
| Recombinant | 0.5–1 | 95–98 | 5–10 | Partial |
| Cation-exchange | 93 | 99 | 1 | Complete |
SPPS offers superior yield and scalability but requires expertise in peptide chemistry. Recombinant methods, though slower, enable isotopic labeling for NMR studies. Cation-exchange purification is optimal for natural venom processing but depends on crude venom quality.
化学反应分析
反应类型
蜂毒肽会发生各种化学反应,包括:
氧化: 蜂毒肽可以被活性氧物种氧化,导致半胱氨酸残基之间形成二硫键。
还原: 可以使用二硫苏糖醇 (DTT) 等还原剂还原蜂毒肽中的二硫键。
常用试剂和条件
氧化: 过氧化氢或其他活性氧物种。
还原: 二硫苏糖醇 (DTT) 或其他还原剂。
取代: 肽合成中使用的氨基酸衍生物和偶联试剂.
形成的主要产物
氧化: 形成二硫键。
还原: 二硫键的断裂。
取代: 氨基酸序列发生改变的修饰蜂毒肽.
科学研究应用
Anticancer Applications
Melittin exhibits potent anticancer properties across various cancer types, demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Comparative Efficacy
A study comparing this compound with conventional chemotherapeutics (cisplatin and doxorubicin) revealed that this compound had superior anticancer effects on certain cell lines, indicating its potential as a standalone or adjunct therapy .
Antimicrobial Properties
This compound is recognized for its broad-spectrum antimicrobial activity against various pathogens.
Synergistic Effects
Combination therapies involving this compound have shown enhanced efficacy against resistant strains when used alongside traditional antibiotics, suggesting a promising avenue for combating antibiotic resistance .
| Pathogen | Activity Observed | References |
|---|---|---|
| Staphylococcus aureus | Significant membrane disruption | |
| Drug-resistant bacteria | Enhanced efficacy when combined with antibiotics |
Anti-Inflammatory Applications
This compound demonstrates significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Clinical Implications
The ability of this compound to reduce inflammation has implications for treating chronic pain conditions, providing a natural alternative to synthetic anti-inflammatory drugs.
| Condition | Observed Effects | References |
|---|---|---|
| Rheumatoid Arthritis | Reduced inflammatory markers | |
| Bursitis | Pain relief; FDA approved |
Drug Delivery Systems
Recent advancements have explored this compound's role in drug delivery systems, particularly through nanocarrier technologies.
Nanomodification
Modifications to this compound have been developed to enhance its specificity while reducing cytotoxicity. These strategies include encapsulating this compound within nanoparticles or conjugating it with targeting moieties to improve therapeutic outcomes without off-target effects .
作用机制
蜂毒肽主要通过与细胞膜相互作用来发挥作用。它对脂质膜具有很强的表面活性,导致形成孔和膜破坏。 这导致细胞裂解和细胞内内容物的释放 . 蜂毒肽还通过各种机制激活伤害感受器(疼痛感受器)细胞,包括激活瞬时受体电位香草素受体通道和释放炎症介质 .
相似化合物的比较
Comparison with Similar Compounds
Melittin’s functional and structural uniqueness is highlighted through comparisons with other bioactive peptides:
Comparison with Bee Venom Components
- Key Insight : While both this compound and apamin suppress fibrosis, their mechanisms diverge: this compound targets NF-κB/AP-1, whereas apamin modulates TGF-β signaling .
Comparison with Antimicrobial Peptides (AMPs)
- Key Insight : this compound outperforms human and frog-derived AMPs in potency (lower MIC) and biofilm eradication but requires structural optimization to mitigate toxicity .
Comparison with Membrane-Active Peptides
| Peptide | Mechanism | Pore Type | Cellular Targets |
|---|---|---|---|
| This compound | Toroidal pore formation | Disordered, transient | Broad (bacteria, cancer) |
| Alamethicin | Barrel-stave pores | Stable, voltage-gated | Lipid bilayers |
| Gramicidin A | Helix dimerization | Single-file channel | Bacterial membranes |
- Key Insight : Unlike alamethicin’s voltage-gated pores, this compound’s toroidal pores cause rapid membrane destabilization, enabling anticancer activity beyond mere lysis (e.g., caspase-3 inhibition in neuroblasts ).
Modified this compound vs. Native this compound
- Key Insight : Tryptophan-substituted this compound (DapAMCA-Melittin) reduces hemolysis by 90% while retaining antitumor efficacy, demonstrating structure-activity trade-offs .
Research Findings and Clinical Implications
- Anticancer Synergy: this compound combined with temozolomide inhibits melanoma cell invasion by 89–95% .
- Anti-Biofilm Action: this compound eradicates 80% of Pseudomonas aeruginosa biofilms at 8 µg/mL .
- Neuroprotection : At 10 µg/mL, this compound reverses H₂O₂-induced apoptosis by upregulating Bcl-2 and suppressing Bax/caspase-3 .
生物活性
Melittin, a 26-amino acid peptide derived from the venom of honeybees (Apis mellifera), is recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article explores the multifaceted biological effects of this compound, supported by case studies and research findings.
Overview of this compound
This compound constitutes approximately 50% of honeybee venom and is primarily responsible for its toxic effects. Its structure allows it to interact with lipid membranes, leading to cell lysis and various physiological responses. The peptide's amphipathic nature enables it to disrupt cellular membranes, making it a potent agent against a range of pathogens.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can effectively disrupt bacterial membranes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 - 2 μg/mL | Membrane disruption and lysis |
| Escherichia coli | 1 - 4 μg/mL | Membrane destabilization |
| Pseudomonas aeruginosa | 2 - 8 μg/mL | Pore formation in bacterial membranes |
Research indicates that this compound's efficacy is enhanced when used in combination with other antimicrobial agents, potentially overcoming resistance mechanisms in bacteria .
Antiviral Properties
This compound has been shown to possess antiviral activity against various viruses, including enterovirus 71 (EV-71), human immunodeficiency virus (HIV), and herpes simplex virus (HSV). Its mechanism often involves direct interaction with viral envelopes, leading to membrane destabilization.
Case Study: Antiviral Efficacy Against EV-71
A study demonstrated that this compound significantly reduced viral titers and cytopathic effects associated with EV-71 infection in vitro. The treatment resulted in a four-fold decrease in mRNA expression levels of viral proteins compared to untreated controls .
| Virus Type | Concentration | Effect |
|---|---|---|
| Enterovirus 71 | 2 μg/mL | Reduced infectivity and cytopathic effects |
| HIV-1 | 20-100 μg/mL | Enhanced cDNA synthesis post-infection |
| Herpes Simplex Virus | Varies | Inhibited cell fusion and viral spread |
These findings highlight this compound's potential as a therapeutic agent in antiviral treatments, particularly when used in combination with other drugs .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been documented in various studies. It modulates immune responses by inhibiting the production of pro-inflammatory cytokines and chemokines.
This compound decreases the expression of matrix metalloproteinases (MMPs) involved in tissue remodeling during inflammation. For instance, it has been shown to suppress MMP-9 expression in human aortic smooth muscle cells, which is significant for conditions like atherosclerosis .
Anticancer Activity
This compound has demonstrated promising anticancer activities across different cancer types. It induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of death receptor signaling.
Case Study: Hepatocellular Carcinoma
In vivo studies have shown that this compound suppresses tumor growth in hepatocellular carcinoma models by inhibiting metastasis and promoting apoptosis .
| Cancer Type | Effect Observed |
|---|---|
| Hepatocellular carcinoma | Tumor growth suppression |
| Colon cancer | Synergistic effects with epirubicin |
常见问题
Q. How can machine learning models predict this compound's off-target interactions in multi-omics datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
